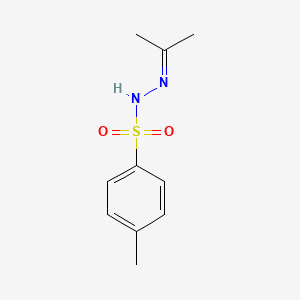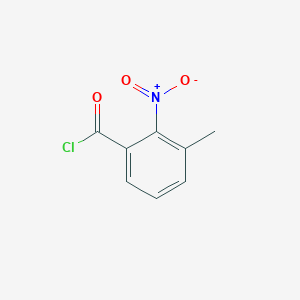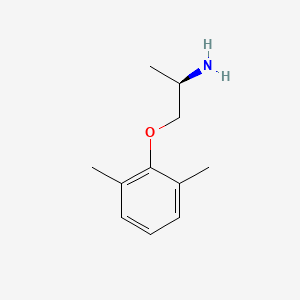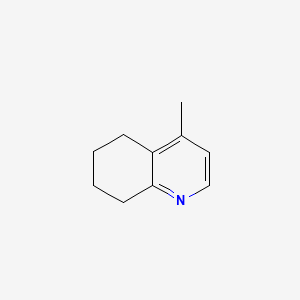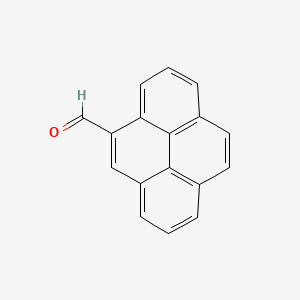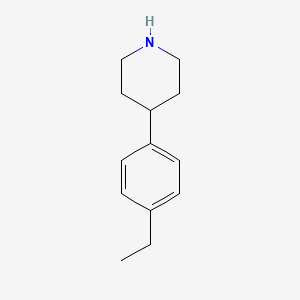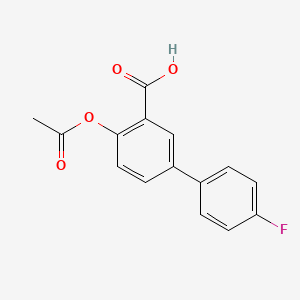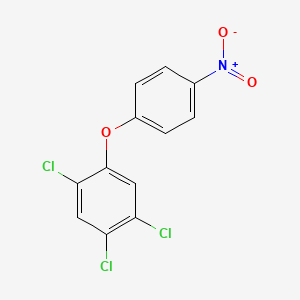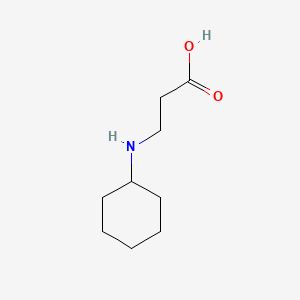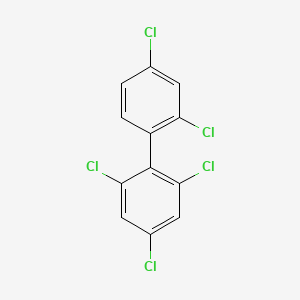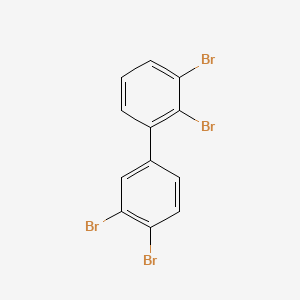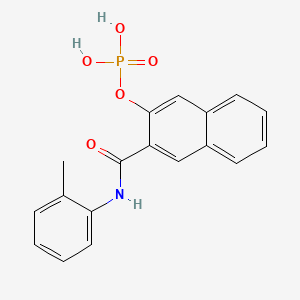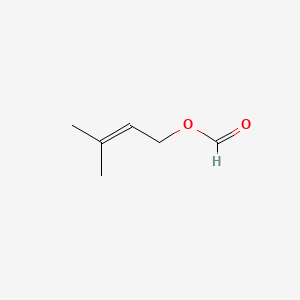
Prenyl formate
概要
説明
Prenyl formate is a chemical compound that belongs to the class of organic compounds known as carboxylic acid esters . It is used as a flavoring substance and has a FEMA number 4205 . The empirical formula of Prenyl formate is C6H10O2 .
Synthesis Analysis
Prenyl formate can be synthesized from isoprene . The process involves prenyltransferases, which are key enzymes in primary and secondary metabolism . These enzymes catalyze the transfer of prenyl moieties from different prenyl donors to various aliphatic or aromatic acceptors .Molecular Structure Analysis
The molecular weight of Prenyl formate is 114.14 . It contains a total of 17 bonds, including 7 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, and 1 ester .Chemical Reactions Analysis
Prenyltransferases catalyze the transfer reactions of prenyl moieties from different prenyl donors to various aliphatic or aromatic acceptors . The prenylation reactions can take place in a regular manner by connection of the prenyl moieties via their C-1 to an acceptor or reverse manner via their C-3 atoms .Physical And Chemical Properties Analysis
Prenyl formate is a flammable liquid .科学的研究の応用
-
Protein Prenylation
- Field : Biochemistry
- Application : Prenylation is a universal covalent post-translational modification found in all eukaryotic cells, comprising attachment of either a farnesyl or a geranylgeranyl isoprenoid . It plays a vital role in the diversification of natural products like flavonoids, coumarins, and isoflavonoids .
- Method : These post-translational modifications are most often catalyzed by either protein farnesyl transferase (FTase) or protein geranyl geranyl transferase-I (GGTase-I). These enzymes typically recognize a CaaX motif, where “C” is the cysteine to be prenylated .
- Results : Many prenylated compounds have been identified as active components in medicinal plants with biological activities, such as anti-cancer, anti-spasmodic, anti-bacterial, anti-fungal, anti-inflammatory, and anti-androgen activity .
-
Prenyltransferases in Metabolism
- Field : Microbiology and Biotechnology
- Application : Prenyltransferases catalyze the transfer reactions of prenyl moieties from different prenyl donors to various aliphatic or aromatic acceptors of both low and high molecular substances including proteins .
- Method : The prenylation reactions can take place in regular manner (regular prenylation) by connection of the prenyl moieties via their C-1 to an acceptor or reverse manner (reverse prenylation) via their C-3 atoms .
- Results : Prenylated secondary metabolites including indole alkaloids, flavonoids, coumarins, xanthones, quinones, and naphthalenes are widely distributed in terrestrial and marine organisms .
-
Neuroregenerative Potential of Prenyl- And Pyranochalcones
- Field : Neuroscience
- Application : The activities of prenyl- and pyranochalcones were compared to each other, using a differentiation assay based on the doublecortin promoter sequences .
- Method : The study revealed that the pyrano ring is a crucial structural element for the induction of neuronal differentiation of adult neural stem cells .
- Results : The results of this study are not explicitly mentioned in the source .
-
Prenyltransferases in Primary and Secondary Metabolism
- Field : Applied Microbiology and Biotechnology
- Application : Prenyltransferases catalyze the transfer reactions of prenyl moieties from different prenyl donors to various aliphatic or aromatic acceptors of both low and high molecular substances including proteins and nucleic acids .
- Method : The prenylation reactions can take place in regular manner (regular prenylation) by connection of the prenyl moieties via their C-1 to an acceptor or reverse manner (reverse prenylation) via their C-3 atoms .
- Results : Prenylated secondary metabolites including indole alkaloids, flavonoids, coumarins, xanthones, quinones, and naphthalenes are widely distributed in terrestrial and marine organisms .
-
Phytochemistry and Pharmacology of Natural Prenylated Flavonoids
- Field : Pharmacal Research
- Application : Prenylated flavonoids are a special type of flavonoid derivative that is characteristic of modified by prenylation of the skeleton . They are the main active ingredient in many traditional Chinese medicines and functional food resources .
- Method : Prenylation refers to alkyl-substituent groups, such as prenyl, geranyl, lavandulyl, and farnesyl groups, which have more potential for further modification, such as oxidation, cyclization, and hydroxylation .
- Results : Prenylated flavonoids show a wide range of biological activities, such as anti-cancer, anti-inflammatory, neuroprotective, anti-diabetic, anti-obesity, cardioprotective effects, and anti-osteoclastogenic activities .
-
Protein Prenylation and Their Applications
- Field : Biotechnology
- Application : The finding that Ras farnesylation is essential for oncogenic forms to convert cells spurred research efforts in this sector .
- Method : This resulted in the identification of the farnesyltransferase enzyme and the creation of particular protein prenylation inhibitors for cancer treatment .
- Results : Where oriented protein immobilization is required, the prenylation-based immobilization strategy has several potential biomedical and biotechnology applications, such as protein arrays and diagnostic applications based on immunoassays, Surface Plasmon Resonance (SPR), or electrochemical methods .
-
Prenylation Reactions of Aromatic Compounds
- Field : Organic Chemistry
- Application : Prenylation reactions are applied on azoles, anilines, thioles, indole, α-carbonyl bromides, and aryl bromide . These reactions result in lead molecules discovery .
- Method : Prenylation is a class of modification of molecules involving irreversible covalent bonding of isoprenoid unit to a chemical compound or protein .
- Results : There are several drugs that are obtained from prenylation, i.e. (-)-17-hydroxy-citrinalin, (+)-stephacidin, prenylated .
-
Prenylated Flavonoids in Traditional Chinese Medicines
- Field : Pharmacology
- Application : Prenylated flavonoids are the main active ingredient in many traditional Chinese medicines and functional food resources, such as Morus alba, Glycyrrhiza uralensis, Humulus lupulus, Artocarpus heterophyllus, Glycine max, and Ficus carica fruits .
- Method : Prenylation refers to alkyl-substituent groups, such as prenyl, geranyl, lavandulyl, and farnesyl groups, which have more potential for further modification, such as oxidation, cyclization, and hydroxylation .
- Results : Prenylated flavonoids show more potential to interact with diverse cellular targets due to their promising pharmacological properties .
-
Prenylated Secondary Metabolites
- Field : Microbiology and Biotechnology
- Application : Prenylated secondary metabolites including indole alkaloids, flavonoids, coumarins, xanthones, quinones, and naphthalenes are widely distributed in terrestrial and marine organisms .
- Method : Prenyltransferases catalyze the transfer reactions of prenyl moieties from different prenyl donors to various aliphatic or aromatic acceptors of both low and high molecular substances including proteins and nucleic acids .
- Results : Prenylated secondary metabolites usually demonstrate promising biological and pharmacological activities .
Safety And Hazards
将来の方向性
Prenylation plays an important role in primary and secondary metabolism of living organisms . It is involved in cellular regulation processes and prenylated secondary metabolites usually demonstrate promising biological and pharmacological activities . Therefore, further studies are needed to elucidate prenylated formates’ pharmacokinetics and toxicity profiles to continue their progression through the drug development pipeline .
特性
IUPAC Name |
3-methylbut-2-enyl formate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-6(2)3-4-8-5-7/h3,5H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCROFVOAWLRGFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70867647 | |
| Record name | 2-Buten-1-ol, 3-methyl-, 1-formate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70867647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; Fruity rum-like aroma | |
| Record name | Prenyl formate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1804/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Practically insoluble to insoluble in water, Soluble (in ethanol) | |
| Record name | Prenyl formate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1804/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.920-0.927 | |
| Record name | Prenyl formate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1804/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Prenyl formate | |
CAS RN |
68480-28-4 | |
| Record name | 2-Buten-1-ol, 3-methyl-, 1-formate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68480-28-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Prenyl formate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068480284 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Buten-1-ol, 3-methyl-, 1-formate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Buten-1-ol, 3-methyl-, 1-formate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70867647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-2-butenyl formate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.440 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PRENYL FORMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77XFK1MOL6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Prenyl formate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032490 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[5-[2,4-Dioxo-5-(trifluoromethyl)pyrimidin-1-yl]-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B1596318.png)
![7-Methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1596321.png)
